3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Overview
Description
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone is a complex organic compound with the molecular formula C24H24O10. It is known for its unique tricyclic structure, which includes multiple ether and carbonyl groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions to form the tricyclic structure. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced on a larger scale, the process involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This often includes the use of automated reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers .
Scientific Research Applications
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and as a reagent in synthetic chemistry
Mechanism of Action
The mechanism of action of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. Its multiple functional groups allow it to participate in diverse chemical reactions, making it a versatile tool in research .
Comparison with Similar Compounds
Similar Compounds
- 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene
- 3,6,9,17,20,23-Hexaoxatricyclo[23.3.1.111,15]triaconta-1(29),11(30),12,14,25,27-hexaene
Uniqueness
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone stands out due to its specific tricyclic structure and the presence of multiple ether and carbonyl groups. This unique arrangement allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research .
Properties
IUPAC Name |
3,6,9,16,19,22-hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene-2,10,15,23-tetrone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O10/c25-21-17-1-2-18(4-3-17)22(26)32-14-10-30-12-16-34-24(28)20-7-5-19(6-8-20)23(27)33-15-11-29-9-13-31-21/h1-8H,9-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFYUWLQRVZZCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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